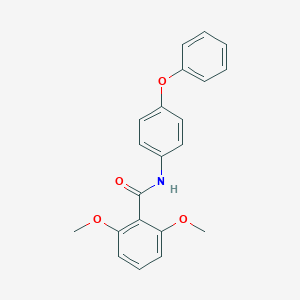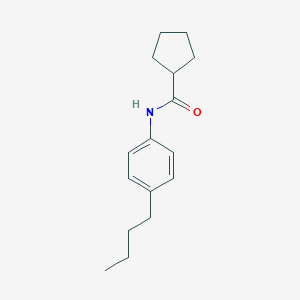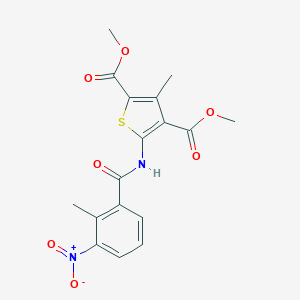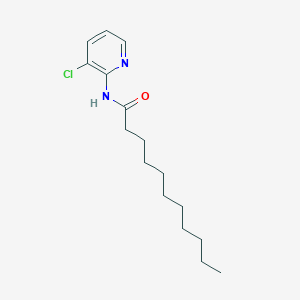![molecular formula C26H32N4O6 B329819 2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide](/img/structure/B329819.png)
2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide typically involves multiple steps. One common approach includes:
Nitration: Introduction of nitro groups to the benzene ring.
Amidation: Formation of the amide bond between the benzoyl group and the amine.
Cyclization: Formation of the cyclohexyl ring.
Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while amidation may involve the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide and benzoyl groups can interact with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitrobenzamide: A simpler analog with similar functional groups.
2-methylbenzamide: Lacks the nitro groups and cyclohexyl ring.
N-{[5-({3-nitrobenzoyl}amino)-1,3,3-trimethylcyclohexyl]methyl}-2-methylbenzamide: Similar structure but with variations in the substitution pattern.
Uniqueness
2-methyl-3-nitro-N-[(1,3,3-trimethyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}cyclohexyl)methyl]benzamide is unique due to its combination of multiple nitro groups, a cyclohexyl ring, and specific substitution pattern, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H32N4O6 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
2-methyl-3-nitro-N-[[1,3,3-trimethyl-5-[(2-methyl-3-nitrobenzoyl)amino]cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C26H32N4O6/c1-16-19(8-6-10-21(16)29(33)34)23(31)27-15-26(5)13-18(12-25(3,4)14-26)28-24(32)20-9-7-11-22(17(20)2)30(35)36/h6-11,18H,12-15H2,1-5H3,(H,27,31)(H,28,32) |
Clé InChI |
QJVRZRDCBHZSRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


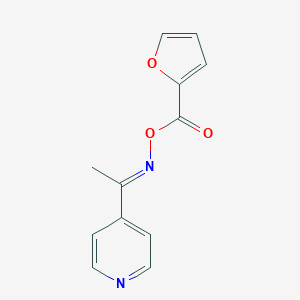

![Propyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B329741.png)
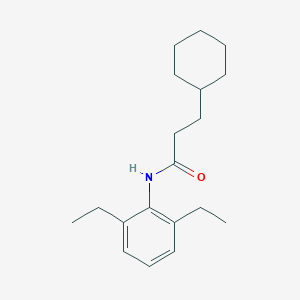
![2-phenyl-N-(6-{[phenyl(phenylsulfanyl)acetyl]amino}-2-pyridinyl)-2-(phenylsulfanyl)acetamide](/img/structure/B329743.png)
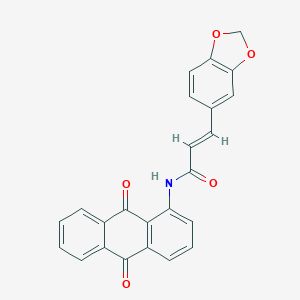

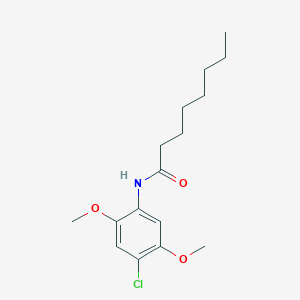
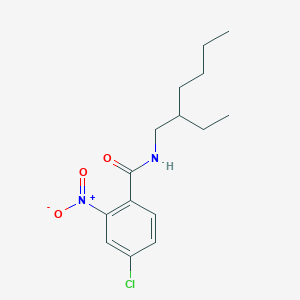
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B329753.png)
